molecular formula C20H16F3N5O B2949123 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888422-23-9

3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2949123
CAS No.: 888422-23-9
M. Wt: 399.377
InChI Key: CDRKRBZSQWWGLM-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with various substituents including dimethylphenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.

    Synthesis of the Pyrimidine Ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.

    Coupling of the Rings: The triazole and pyrimidine rings are then fused together through cyclization reactions.

    Introduction of Substituents: The dimethylphenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using reagents like Grignard reagents or organolithium compounds.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

  • 3-(4-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • 3-(3,4-dichlorophenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O/c1-12-3-8-16(9-13(12)2)28-18-17(25-26-28)19(29)27(11-24-18)10-14-4-6-15(7-5-14)20(21,22)23/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRKRBZSQWWGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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